Pyridine, 2-(2-methyl-1-propenyl)
Overview
Description
Pyridine, 2-(2-methyl-1-propenyl) is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2-(2-methyl-1-propenyl) substituent on the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-methyl-1-propenyl) can be achieved through several methods. One common approach involves the alkylation of pyridine with 2-methyl-1-propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, allowing it to act as a nucleophile and attack the electrophilic carbon of the halide.
Industrial Production Methods: Industrial production of Pyridine, 2-(2-methyl-1-propenyl) often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can facilitate the α-methylation of pyridine derivatives, producing the desired compound in high yields .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-methyl-1-propenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common, where the pyridine ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(2-methyl-1-propenyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that have biological relevance.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, Pyridine, 2-(2-methyl-1-propenyl) is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-methyl-1-propenyl) depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and influencing enzymatic activities. The nitrogen atom in the pyridine ring can coordinate with metal centers, altering their reactivity and function. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Pyridine: The parent compound, a simple nitrogen-containing heterocycle.
2-Methylpyridine: A derivative with a methyl group at the 2-position.
2-(2-Methyl-1-propenyl)pyridine: A closely related compound with a similar substituent pattern.
Uniqueness: The presence of the 2-(2-methyl-1-propenyl) group can influence the compound’s electronic properties, making it suitable for specialized roles in synthesis and coordination chemistry .
Properties
IUPAC Name |
2-(2-methylprop-1-enyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJGKANGMGVDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446688 | |
Record name | PYRIDINE, 2-(2-METHYL-1-PROPENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52458-05-6 | |
Record name | PYRIDINE, 2-(2-METHYL-1-PROPENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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